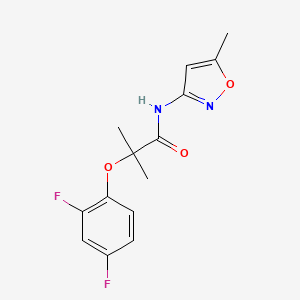![molecular formula C13H12N2O3S B5134892 3-[(4-nitrophenyl)amino]-1-(2-thienyl)-1-propanone](/img/structure/B5134892.png)
3-[(4-nitrophenyl)amino]-1-(2-thienyl)-1-propanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(4-nitrophenyl)amino]-1-(2-thienyl)-1-propanone is a chemical compound that is widely used in scientific research. It is a yellowish powder that is soluble in organic solvents such as ethanol and chloroform. This compound has a molecular weight of 311.35 g/mol and a melting point of 126-128°C.
Mécanisme D'action
The mechanism of action of 3-[(4-nitrophenyl)amino]-1-(2-thienyl)-1-propanone involves the reaction between the thiol group and the nitro group of the compound. This reaction leads to the formation of a highly fluorescent adduct that can be detected using fluorescence spectroscopy. The reaction is highly specific for thiols and does not interfere with other biomolecules such as amino acids and nucleotides.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-[(4-nitrophenyl)amino]-1-(2-thienyl)-1-propanone are related to its ability to detect and quantify thiols in biological samples. Thiols are important biomolecules that play a key role in many physiological processes such as antioxidant defense, protein folding, and regulation of cellular signaling pathways. The ability to detect and quantify thiols using this compound can provide valuable information about the physiological state of cells and tissues.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-[(4-nitrophenyl)amino]-1-(2-thienyl)-1-propanone in lab experiments is its high specificity for thiols. This makes it an ideal tool for the detection and quantification of thiols in biological samples. Another advantage is its high sensitivity, which allows for the detection of low concentrations of thiols. However, one limitation of this compound is its potential toxicity, which can affect the viability of cells and tissues.
Orientations Futures
There are several future directions for the use of 3-[(4-nitrophenyl)amino]-1-(2-thienyl)-1-propanone in scientific research. One direction is the development of new fluorescent probes that can detect other biomolecules such as reactive oxygen species and reactive nitrogen species. Another direction is the optimization of the synthesis method to improve the yield and purity of the compound. Additionally, the application of this compound in vivo studies can provide valuable information about the physiological role of thiols in living organisms.
Méthodes De Synthèse
The synthesis of 3-[(4-nitrophenyl)amino]-1-(2-thienyl)-1-propanone involves the reaction between 2-thiophenecarboxaldehyde and 4-nitroaniline in the presence of a base such as potassium carbonate. The reaction takes place in ethanol at reflux temperature for several hours. After the reaction is complete, the product is isolated by filtration and recrystallization.
Applications De Recherche Scientifique
3-[(4-nitrophenyl)amino]-1-(2-thienyl)-1-propanone is widely used in scientific research as a fluorescent probe for the detection of thiols. Thiols are important biomolecules that play a key role in many biological processes such as antioxidant defense, protein folding, and regulation of cellular signaling pathways. The fluorescent properties of this compound make it an ideal tool for the detection and quantification of thiols in biological samples.
Propriétés
IUPAC Name |
3-(4-nitroanilino)-1-thiophen-2-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3S/c16-12(13-2-1-9-19-13)7-8-14-10-3-5-11(6-4-10)15(17)18/h1-6,9,14H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNVVXVGEDXFFSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)CCNC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![11-[(6-methyl-4-oxo-4H-chromen-3-yl)methyl]-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5134811.png)
![2-[(2,4-dimethoxyphenyl)sulfonyl]-N-(2-methoxyphenyl)hydrazinecarboxamide](/img/structure/B5134813.png)
![3-[(1-acetyl-4-piperidinyl)oxy]-N-(2-allyl-2-hydroxy-4-penten-1-yl)-4-methoxybenzamide](/img/structure/B5134819.png)
![ethyl 5-(anilinocarbonyl)-2-{[(4-chlorophenyl)acetyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B5134823.png)
![methyl 4-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-ylamino)benzoate hydrochloride](/img/structure/B5134837.png)
![N-ethyl-3-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B5134845.png)
![ethyl 4-[(4-chlorobenzoyl)amino]-5-formyl-2-methyl-3-thiophenecarboxylate](/img/structure/B5134874.png)
![2-[(4-chlorophenyl)thio]-N-{2-[(4-methylphenyl)thio]ethyl}acetamide](/img/structure/B5134881.png)
![10-(3-chlorobenzyl)-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H,11aH)-dione](/img/structure/B5134884.png)


![5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-[2-(1H-pyrazol-4-yl)ethyl]-2-pyridinamine](/img/structure/B5134902.png)
![1-benzyl-5-[2-methoxy-4-(4-morpholinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5134903.png)
![ethyl 7-bromo-1,14-dimethyl-3,5,9,11-tetraoxo-4,10-bis(2-propoxyphenyl)-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-13-carboxylate](/img/structure/B5134908.png)